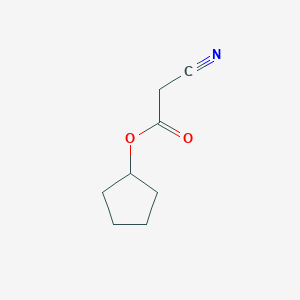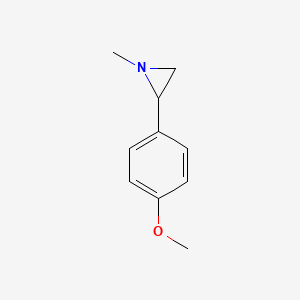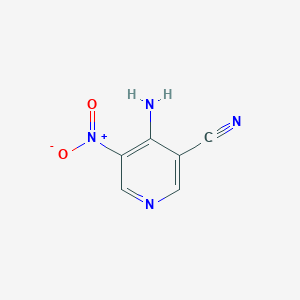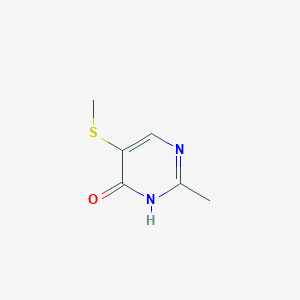
1,4-Difluoronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Difluoronaphthalene is an organic compound with the molecular formula C10H6F2. It is a derivative of naphthalene, where two hydrogen atoms at the 1 and 4 positions are replaced by fluorine atoms. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Preparation Methods
1,4-Difluoronaphthalene can be synthesized through several methods. One common approach involves the direct fluorination of naphthalene using elemental fluorine or other fluorinating agents under controlled conditions . Another method includes the regioselective C-H functionalization of 2,3-difluoronaphthalene . Industrial production methods often involve the use of specialized catalysts and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,4-Difluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Lithiation: Lithiation with butyllithium (BuLi) is a key step in converting this compound into various functionalized derivatives.
Common reagents used in these reactions include butyllithium, aluminum chloride (AlCl3), and acetyl chloride (AcCl). Major products formed from these reactions include 1-methyl-, 1,4-dimethyl-, 1-acetyl-, and 1-formyl-difluoronaphthalenes .
Scientific Research Applications
1,4-Difluoronaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology and Medicine: Fluorinated compounds, including this compound, are often used in medicinal chemistry for the development of pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Mechanism of Action
The mechanism by which 1,4-difluoronaphthalene exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of fluorine atoms significantly alters the electronic properties of the naphthalene ring, making it more reactive towards electrophilic and nucleophilic reagents . This reactivity is exploited in the synthesis of various functionalized derivatives.
Comparison with Similar Compounds
1,4-Difluoronaphthalene can be compared with other fluorinated naphthalenes, such as 2,3-difluoronaphthalene and 1,2,4,5,6,8-hexafluoronaphthalene . While all these compounds share the common feature of fluorine substitution, their reactivity and applications can vary significantly. For example, 1,2,4,5,6,8-hexafluoronaphthalene exhibits unique hydrogen bonding interactions due to the presence of multiple fluorine atoms
Properties
CAS No. |
315-52-6 |
|---|---|
Molecular Formula |
C10H6F2 |
Molecular Weight |
164.15 g/mol |
IUPAC Name |
1,4-difluoronaphthalene |
InChI |
InChI=1S/C10H6F2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H |
InChI Key |
VTEZPNHRQSIHFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7,8-Dihydrocyclopenta[ij]isoquinoline](/img/structure/B15072147.png)

![1-Oxaspiro[3.5]nonane-2-methanol](/img/structure/B15072171.png)







![(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)boronic acid](/img/structure/B15072226.png)

